

# 2-acetyl-5-methoxybenzofuran chemical properties and structure

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## Compound of Interest

Compound Name: 2-Acetyl-5-methoxybenzofuran

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## 2-Acetyl-5-methoxybenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-acetyl-5-methoxybenzofuran**. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues to provide context for its potential characteristics and reactivity.

## Chemical Structure and Properties

**2-Acetyl-5-methoxybenzofuran**, also known by its synonym 1-(5-methoxy-1-benzofuran-2-yl)ethanone, is a substituted benzofuran derivative. The benzofuran core is a heterocyclic aromatic compound consisting of a fused benzene and furan ring system. The substituents, an acetyl group at the 2-position and a methoxy group at the 5-position, are expected to influence its chemical reactivity and biological activity.

Table 1: Core Chemical Properties of **2-Acetyl-5-methoxybenzofuran**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	[1][2]
Molecular Weight	190.2 g/mol	[1]
CAS Number	21587-39-3	[1]
IUPAC Name	1-(5-methoxy-1-benzofuran-2-yl)ethanone	[2]
SMILES	<chem>CC(=O)C1=CC2=C(O1)C=CC(=C2)OC</chem>	[2]

Table 2: Physical Properties of **2-Acetyl-5-methoxybenzofuran**

Property	Value
Melting Point	Data not available in searched resources.
Boiling Point	Data not available in searched resources.
Solubility	Data not available in searched resources.

## Spectroscopic Data

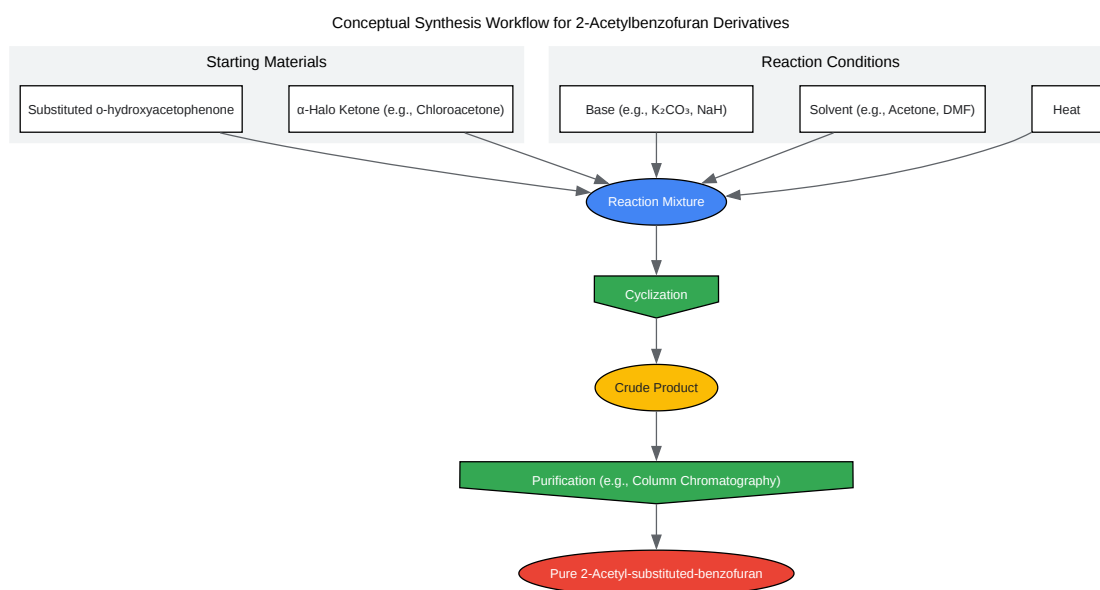
Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry) for **2-acetyl-5-methoxybenzofuran** are not readily available in the public domain. However, data for structurally similar compounds can provide an indication of the expected spectral features. For instance, in the <sup>1</sup>H NMR of benzofuran derivatives, aromatic protons typically appear in the range of 7-8 ppm, methoxy protons as a singlet around 3.8-4.0 ppm, and acetyl protons as a singlet around 2.5-2.6 ppm.[3]

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-acetyl-5-methoxybenzofuran** was not found in the searched literature. However, a general synthetic approach for related 2-acetylbenzofuran derivatives involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone.[3]

## Generalized Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-acetylbenzofuran derivatives, which could be adapted for the synthesis of **2-acetyl-5-methoxybenzofuran** starting from 2-hydroxy-5-methoxyacetophenone.



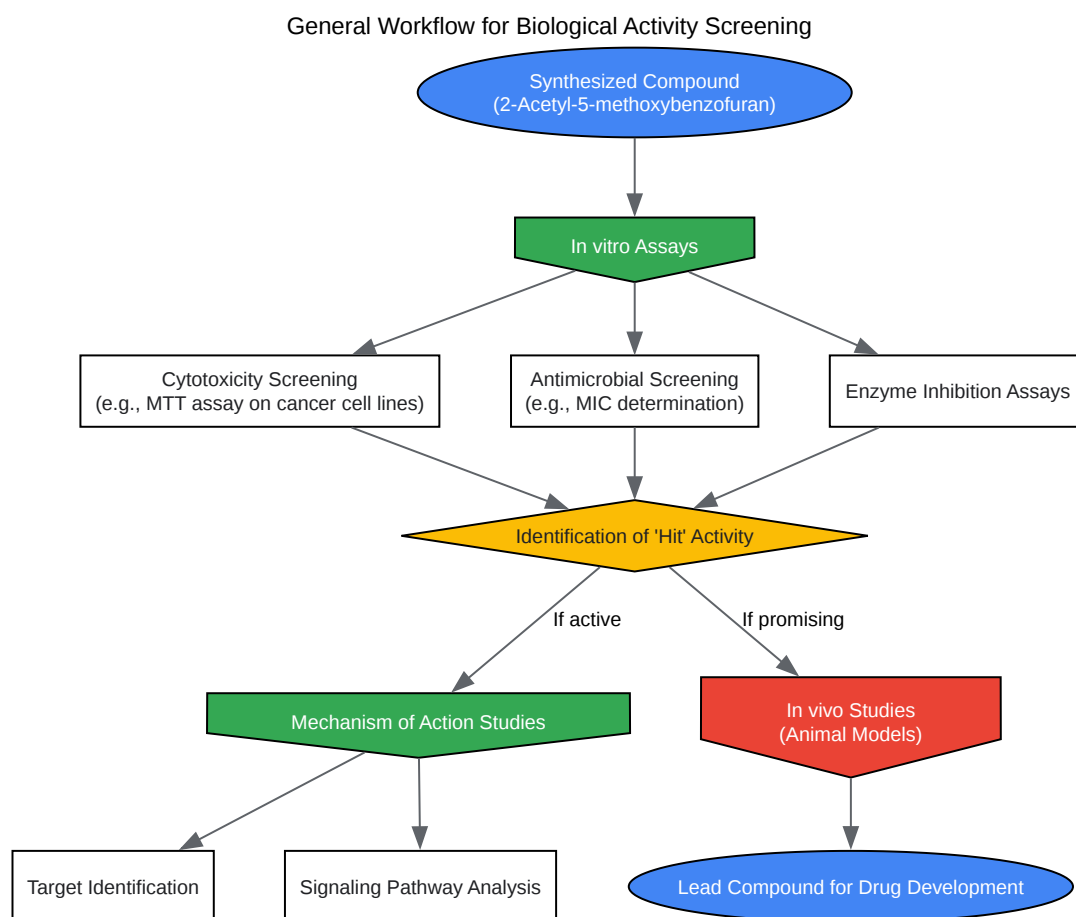
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Caption: Conceptual workflow for the synthesis of 2-acetylbenzofuran derivatives.

## Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways directly involving **2-acetyl-5-methoxybenzofuran**. However, the benzofuran scaffold is a common motif in many biologically active compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.<sup>[3]</sup> The presence and position of substituents on the benzofuran ring are critical determinants of their biological effects. For example, some methoxy-substituted benzofuran derivatives have been investigated for their potential as tubulin polymerization inhibitors.

The following diagram illustrates a generalized logical flow for screening the biological activity of a novel benzofuran derivative.



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Caption: Generalized workflow for screening the biological activity of a novel compound.

## Conclusion

**2-Acetyl-5-methoxybenzofuran** is a compound with a well-defined chemical structure. While its core chemical identifiers are established, there is a notable absence of publicly available, detailed experimental data regarding its physical properties, comprehensive spectroscopic analysis, a specific synthesis protocol, and biological activity. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in research and drug development. The information provided on related benzofuran derivatives suggests that it may possess interesting pharmacological properties worthy of future study.

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